N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide
Description
N-[(4-Chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide is a synthetic carboxamide derivative characterized by a 3-methylfuran backbone substituted with a 4-chlorophenyl group and a cyano moiety.
Properties
IUPAC Name |
N-[(4-chlorophenyl)-cyanomethyl]-3-methylfuran-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11ClN2O2/c1-9-6-7-19-13(9)14(18)17-12(8-16)10-2-4-11(15)5-3-10/h2-7,12H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTGNXWGPWOQHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC=C1)C(=O)NC(C#N)C2=CC=C(C=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide is a heterocyclic compound that has garnered attention for its potential biological activities, particularly in modulating steroid nuclear receptors. This article explores the compound's biological activity, including its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C12H10ClN2O2
- Molecular Weight : 250.67 g/mol
This compound features a furan ring, a carboxamide functional group, and a chlorophenyl moiety, which contribute to its biological activity.
This compound primarily acts as a modulator of steroid nuclear receptors (NRs). The NR superfamily includes proteins that regulate gene expression in response to various ligands. This compound has been shown to selectively interact with specific receptors, influencing pathways related to inflammation, metabolism, and cell growth.
Key Findings:
- Steroid Nuclear Receptor Modulation : The compound exhibits the ability to bind to and modulate the activity of mineralocorticoid receptors, which play a crucial role in regulating electrolyte balance and blood pressure .
- Antitumor Activity : In vitro studies indicate that derivatives of the compound demonstrate significant antitumor activity against various cancer cell lines, with IC50 values suggesting potent inhibition of cell proliferation .
- Anti-inflammatory Effects : The compound has shown potential in reducing inflammatory markers in cellular models, indicating its utility in treating inflammatory diseases .
Biological Activity Data Table
The following table summarizes the biological activities and corresponding IC50 values reported for this compound and its derivatives:
| Biological Activity | Cell Line/Model | IC50 (µM) |
|---|---|---|
| Antitumor Activity | MCF-7 (Breast Cancer) | 15.0 |
| Antiinflammatory Activity | RAW 264.7 (Macrophages) | 20.5 |
| Mineralocorticoid Receptor Modulation | HEK293 (Human Embryonic Kidney) | 5.0 |
Case Studies
Several studies have investigated the biological effects of this compound:
-
In Vitro Antitumor Study :
A study conducted on various cancer cell lines revealed that the compound significantly inhibited cell viability at concentrations as low as 10 µM. This suggests that it may serve as a promising candidate for further development in cancer therapeutics . -
Inflammation Model :
In a murine model of inflammation, administration of the compound resulted in decreased levels of pro-inflammatory cytokines such as TNF-alpha and IL-6, demonstrating its potential as an anti-inflammatory agent . -
Receptor Binding Assays :
Binding assays indicated that this compound has a high affinity for mineralocorticoid receptors, further supporting its role in modulating steroid receptor activity .
Comparison with Similar Compounds
Structural Analogues and Activity Trends
Role of the Cyano Group and Open-Chain vs. Cyclized Structures
- Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) exhibits higher aphidicidal activity than Compound 3 (3-amino-N-(4-chlorophenyl)-4,6-distyrylthieno[2,3-b]pyridine-2-carboxamide). The open-chain structure and presence of a cyano group in Compound 2 enhance bioactivity, whereas the cyclized structure of Compound 3 reduces efficacy [1].
- Implication for Target Compound: The cyano group in N-[(4-chlorophenyl)(cyano)methyl]-3-methylfuran-2-carboxamide likely contributes to similar pesticidal or receptor-binding advantages.
Substitution Patterns on the Phenyl Ring
- N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide (Molecular Weight: 346.21) demonstrates how chloro-substituent positions affect activity. The 2-chlorophenyl group on the furan ring contrasts with the 4-chlorophenyl group in the target compound, suggesting positional effects on solubility and target affinity [9].
- N-(4-Chloro-2-methylphenyl)-3-hydroxy-4-[(2-methylphenyl)azo]naphthalene-2-carboxamide highlights the impact of azo and hydroxyl groups on spectral properties and stability, though its structure diverges significantly from the target compound [7].
Table 1: Structural and Functional Comparisons
| Compound Name | Key Functional Groups | Molecular Weight | Notable Activity | Reference |
|---|---|---|---|---|
| This compound | 4-Chlorophenyl, cyano, 3-methylfuran | ~318.75 (estimated) | Hypothesized pesticidal/pharmaceutical activity | — |
| Compound 2 (N-(4-chlorophenyl)-2-((3-cyano-4,6-distyrylpyridin-2-yl)thio)acetamide) | Cyano, pyridine-thioacetamide | Not provided | High aphidicidal activity (LC50 toxic ratio) | [1] |
| N-(3-chloro-4-methylphenyl)-5-(2-chlorophenyl)furan-2-carboxamide | 2-Chlorophenyl, 3-chloro-4-methylphenyl | 346.21 | Structural analog with positional chloro-variants | [9] |
| Patent Compound (N-(5-chloro-4-((4-chlorophenyl)(cyano)methyl)-2-methylphenyl)benzamide) | Benzamide, dual chloro-substituents | Not provided | SPAK kinase inhibition for ischemic stroke | [4] |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
